2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O3S2/c22-14-7-6-13(15(23)9-14)8-17-19(28)26(21(29)31-17)10-18(27)25-20-24-16(11-30-20)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,24,25,27)/b17-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHGTXSAFLFES-IUXPMGMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazolidinone derivative that has attracted attention due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a thiazolidinone ring and a thiazole moiety. The synthesis typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually catalyzed by sodium hydroxide or potassium carbonate and requires controlled heating to achieve optimal yield.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity .
In a study focusing on structure-activity relationships (SAR), modifications in the phenyl groups and thiazole moiety were found to enhance cytotoxicity, suggesting that specific substitutions can optimize therapeutic efficacy .
Antimicrobial Activity
Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has been documented in various studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation pathways. This property positions them as potential candidates for treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Cell Cycle Arrest : It has been suggested that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Interactions : Binding interactions with cellular targets can disrupt normal cellular functions, leading to cytotoxic effects.
Case Studies and Research Findings
Scientific Research Applications
Structural Formula
The IUPAC name of the compound can be represented as follows:
Medicinal Chemistry
- Anticancer Activity : The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown that it exhibits significant cytotoxic effects, potentially due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases . Its mechanism may involve the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound has been investigated as a potential enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to cancer and inflammation .
Biological Research
- Antimicrobial Activity : Various derivatives of thiazolidinones have shown promising antibacterial activity. The structural characteristics of the compound play a crucial role in its effectiveness against bacterial strains such as E. coli and S. aureus .
- Anticonvulsant Effects : Some thiazolidinone derivatives have demonstrated anticonvulsant properties comparable to standard medications like sodium valproate . This suggests potential applications in neurology.
Material Science
The compound is also being explored for its utility in developing new materials with specific properties due to its unique chemical structure. Its ability to form stable complexes may lead to advancements in polymer chemistry and nanotechnology.
Case Study 1: Anticancer Research
A study conducted on the efficacy of 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide against human glioblastoma cells revealed an IC50 value indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Evaluation
In a comparative study of thiazolidinone derivatives, this compound exhibited significant antimicrobial activity against multiple bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Core Structural Variations
The compound shares a 2,4-dioxo-1,3-thiazolidin-3-yl core with several analogs, but key substituent differences dictate its unique properties:
Key Observations :
- Thiazole vs.
Physicochemical and Computational Insights
- Hydrogen Bonding : The 2,4-dioxo group participates in strong hydrogen bonds, as observed in crystal structures of related compounds (e.g., 2-hydroxybenzylidene derivatives in ) .
- DFT Studies : Computational models (B3LYP/6-31*G) validate the Z-configuration and predict NMR shifts, aligning with experimental data for structurally similar compounds .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The compound can be synthesized via a multi-step approach involving condensation of a 2,4-dioxothiazolidine precursor with a substituted thiazole acetamide. Key steps include:
- Step 1 : Reaction of 2-amino-4-phenylthiazole with chloroacetyl chloride in dioxane/triethylamine to form the acetamide intermediate .
- Step 2 : Condensation of the intermediate with 5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine under reflux in DMF/acetic acid, using sodium acetate as a base .
- Yield optimization : Use TLC to monitor reaction progress, and recrystallize products from ethanol-DMF mixtures to improve purity . Typical yields range from 70–85% for analogous structures .
Q. How is the stereochemistry (Z configuration) of the exocyclic double bond confirmed?
The Z configuration of the 5-[(2,4-dichlorophenyl)methylidene] group is verified via:
- 1H NMR : Chemical shifts for vinyl protons (δ ~6.8–7.2 ppm) and coupling constants (J < 12 Hz) indicate cis geometry .
- X-ray crystallography : For structurally similar compounds, SHELX-refined crystal structures confirm spatial arrangement .
Q. What spectroscopic methods are used to characterize this compound?
- FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretching of thiazolidinedione and acetamide) and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups .
- 1H/13C NMR : Assignments for dichlorophenyl (δ 7.4–7.6 ppm), thiazole (δ 7.2–7.4 ppm), and methylidene protons (δ 6.9–7.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+ .
Q. What initial biological screening assays are recommended for this compound?
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .
- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .
- PPARγ binding : Molecular docking to assess interactions with the receptor’s ligand-binding domain .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl/thiazole rings influence biological activity?
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring enhance cytotoxicity by improving membrane permeability. Conversely, methoxy groups reduce activity due to steric hindrance .
- Thiazole modifications : Replacing the 4-phenyl group with hydrophobic substituents (e.g., isopropyl) increases selectivity for cancer cells .
Q. What computational strategies are used to resolve contradictions in experimental data (e.g., conflicting IC50 values)?
- Molecular dynamics simulations : Assess binding stability of the compound with target proteins (e.g., PPARγ, EGFR) over 100-ns trajectories .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities to reconcile discrepancies between in vitro and in silico results .
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural refinement?
- SHELXL refinement : Use TWIN/BASF commands to model twinned data and PART instructions for disordered regions .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce ambiguity .
Q. What strategies mitigate toxicity in preclinical studies?
- ADMET profiling : Predict pharmacokinetics using SwissADME and ToxTree. Key parameters include LogP (<5), topological polar surface area (>80 Ų) for blood-brain barrier exclusion, and Ames test for mutagenicity .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the acetamide group to reduce hepatotoxicity .
Q. How does the Z→E isomerization of the methylidene group affect bioactivity?
Q. What in vitro models are suitable for studying metabolic stability?
- Liver microsomes : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS .
- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for condensation steps to avoid side reactions .
- Data validation : Cross-reference NMR assignments with DFT-calculated shifts (e.g., Gaussian 16/B3LYP/6-311+G(d,p)) .
- Ethical compliance : Follow OECD guidelines for in vivo toxicity studies (e.g., OECD 423 for acute oral toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
